3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of a pyrido[2,3-d]pyrimidine derivative with a benzylpiperidine intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-benzoylpiperidine derivatives: Known for their potential as GlyT1 inhibitors.
Pyrimidine analogs: Used in various therapeutic applications, including anti-inflammatory and anticancer agents.
Uniqueness
What sets 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific domains .
Properties
Molecular Formula |
C23H26N4O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H26N4O4/c1-25-21-20(18(31-2)8-11-24-21)22(29)27(23(25)30)15-19(28)26-12-9-17(10-13-26)14-16-6-4-3-5-7-16/h3-8,11,17H,9-10,12-15H2,1-2H3 |
InChI Key |
KVLNQYWALBTXLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)N3CCC(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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